molecular formula C10H10N2O2 B13246247 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B13246247
M. Wt: 190.20 g/mol
InChI Key: FURIAENIQDINHZ-UHFFFAOYSA-N
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Description

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine, featuring a cyano group at the 5-position and a methylpropanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent-free reactions and the use of efficient catalysts to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c1-10(2,9(13)14)8-3-7(4-11)5-12-6-8/h3,5-6H,1-2H3,(H,13,14)

InChI Key

FURIAENIQDINHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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